molecular formula C19H16FN5O B5765764 N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine

N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine

Cat. No.: B5765764
M. Wt: 349.4 g/mol
InChI Key: WOBWVLMGTJBMAT-UHFFFAOYSA-N
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Description

N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine is a complex organic compound that features a naphthalene ring system substituted with a fluorophenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine typically involves multiple steps:

    Formation of the naphthalene derivative: The starting material, 2-fluorobenzyl alcohol, undergoes a Williamson ether synthesis with 1-naphthol to form 2-[(2-fluorophenyl)methoxy]naphthalene.

    Introduction of the tetrazole group: The intermediate is then subjected to a reaction with sodium azide and triethyl orthoformate to introduce the tetrazole ring, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the tetrazole moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-imidazol-1-ylpropan-1-amine
  • N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-3-imidazol-1-ylpropan-1-amine

Uniqueness

N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine is unique due to the presence of both a fluorophenyl group and a tetrazole ring, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in various applications.

Properties

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-17-8-4-2-6-14(17)12-26-18-10-9-13-5-1-3-7-15(13)16(18)11-21-19-22-24-25-23-19/h1-10H,11-12H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWVLMGTJBMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNC3=NNN=N3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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